1-(3,4-Dimethylbenzyl)piperazine 1-(3,4-Dimethylbenzyl)piperazine
Brand Name: Vulcanchem
CAS No.: 212393-09-4
VCID: VC3837385
InChI: InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
SMILES: CC1=C(C=C(C=C1)CN2CCNCC2)C
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

1-(3,4-Dimethylbenzyl)piperazine

CAS No.: 212393-09-4

Cat. No.: VC3837385

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylbenzyl)piperazine - 212393-09-4

Specification

CAS No. 212393-09-4
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-[(3,4-dimethylphenyl)methyl]piperazine
Standard InChI InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Standard InChI Key PXHRDWNRXRGHDR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN2CCNCC2)C
Canonical SMILES CC1=C(C=C(C=C1)CN2CCNCC2)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

1-(3,4-Dimethylbenzyl)piperazine (CAS: 212393-09-4) has the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . Its IUPAC name is 1-[(3,4-dimethylphenyl)methyl]piperazine, and it is alternatively referred to as 3,4-dimethylbenzylpiperazine or 1-(3,4-xylyl)piperazine .

Structural Characteristics

The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) attached to a 3,4-dimethylbenzyl group. The methyl substituents on the aromatic ring influence electronic and steric properties, which are critical for its reactivity and interactions with biological targets .

Key Structural Data:

  • SMILES: CC1=C(C=C(C=C1)CN2CCNCC2)C

  • InChIKey: ONIFCGFFEZDWSC-UHFFFAOYSA-N (for the related 1-(3,4-dimethoxybenzyl)piperazine)

Synthesis and Manufacturing

Synthetic Routes

1-(3,4-Dimethylbenzyl)piperazine is typically synthesized via N-alkylation of piperazine with 3,4-dimethylbenzyl halides (e.g., chloride or bromide). A common method involves reacting piperazine with 3,4-dimethylbenzyl chloride in ethanol under reflux conditions .

Example Reaction:

Piperazine+3,4-Dimethylbenzyl ChlorideEtOH, 65°C1-(3,4-Dimethylbenzyl)piperazine+HCl\text{Piperazine} + \text{3,4-Dimethylbenzyl Chloride} \xrightarrow{\text{EtOH, 65°C}} \text{1-(3,4-Dimethylbenzyl)piperazine} + \text{HCl}

Yields are optimized (up to 85–95%) using microwave-assisted synthesis, which reduces side products like 1,4-dibenzylpiperazine .

Industrial and Laboratory-Scale Production

Large-scale production employs continuous flow reactors to enhance efficiency, while laboratory synthesis often utilizes Schlenk techniques under inert atmospheres to prevent oxidation .

Physicochemical Properties

Physical Properties

  • Melting Point: 60–65°C

  • Boiling Point: 110°C (at reduced pressure)

  • Density: 1.032 g/cm³ (estimated)

  • Solubility:

    • Slightly soluble in water (<1 mg/mL at 20°C)

    • Freely soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO)

Chemical Properties

  • logP: 2.65 (predicted)

  • pKa: 9.05 (amine group)

  • Stability: Air-sensitive; decomposes under strong acidic or oxidative conditions .

Analytical Characterization

Chromatographic Methods

  • HPLC: Separated using C18 columns with UV detection at 254 nm. Retention time: ~6.2 min .

  • GC-MS: Characteristic fragments at m/z 204 (M⁺), 86 (piperazine ring), and 119 (benzyl group) .

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.25 (s, 6H, CH₃), 2.50–2.70 (m, 8H, piperazine-H), 3.55 (s, 2H, CH₂), 6.95–7.10 (m, 3H, Ar-H) .

  • ¹³C NMR: δ 19.8 (CH₃), 45.2 (piperazine-C), 61.5 (CH₂), 126.5–137.8 (Ar-C) .

Applications in Research and Industry

Pharmaceutical Intermediates

1-(3,4-Dimethylbenzyl)piperazine serves as a precursor in synthesizing:

  • Kinase inhibitors: Piperazine moieties are critical for ATP-binding pocket interactions .

  • Antipsychotics: Structural analogs target 5-HT₂A and D₂ receptors .

Material Science

Used in polymer cross-linking agents and corrosion inhibitors due to its amine functionality .

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